molecular formula C24H30N4O2S B2994197 N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021253-43-9

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2994197
CAS No.: 1021253-43-9
M. Wt: 438.59
InChI Key: KFZUKRIIYKNSCD-UHFFFAOYSA-N
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Description

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that incorporates a cyclopropane ring, a pyridazine moiety, and a benzylpiperidine group, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, one would typically start with commercially available or easily synthesized intermediates. The process might involve the following steps:

  • Synthesis of the Benzylpiperidine Intermediate: : This can be achieved through a reductive amination of benzylamine with piperidine.

  • Formation of the Thioether Linkage: : The benzylpiperidine can be coupled with a 4-oxobutylthiol group, likely via a thiol-ene reaction.

  • Cyclopropane Carboxamide Formation: : The core cyclopropane carboxamide can be synthesized through a suitable amide coupling reaction.

  • Pyridazine Attachment:

Industrial Production Methods

Industrial production may follow similar steps but would be optimized for scalability, yield, and purity. This often involves the use of automated reactors, continuous flow chemistry systems, and in-line purification processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound may undergo oxidation reactions at the sulfur atom or the cyclopropane ring.

  • Reduction: : Reduction can target the carbonyl groups or the pyridazine ring under specific conditions.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazine sites.

Common Reagents and Conditions

  • Oxidation: : Typically involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.

  • Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of a base like triethylamine, are used.

Major Products Formed

Major products depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound is useful as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactivities and properties.

Biology and Medicine

N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can serve as a lead compound in drug discovery, particularly for targeting neurological or inflammatory pathways due to its structural similarity to known bioactive molecules.

Industry

In the industrial sphere, the compound may be used in the development of new materials or as an intermediate in the synthesis of performance chemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on its application. In a biological context, the compound may interact with various receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-benzylpiperidin-1-yl)butyl)pyridazin-3-ylamine

  • N-(6-((4-(4-phenylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Uniqueness

The presence of both the cyclopropane carboxamide and the benzylpiperidine moiety gives N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide unique steric and electronic properties, which can result in different reactivity and biological activity profiles compared to its analogs.

Feel free to ask more questions or share your thoughts!

Properties

IUPAC Name

N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZUKRIIYKNSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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